2,4,6-Trimethylcyclohexanamine
Description
Foundational Concepts of Alicyclic Amines in Organic Chemistry
Alicyclic amines are non-aromatic amines where the nitrogen atom is part of or attached to a cyclic alkyl group. researchgate.net These compounds are derivatives of ammonia (B1221849), with one or more hydrogen atoms replaced by an alkyl or aryl group. studymind.co.uk The classification of amines as primary, secondary, or tertiary is determined by the number of carbon-containing groups bonded to the nitrogen atom. libretexts.orgfiveable.me
The basicity of amines is a key characteristic, stemming from the lone pair of electrons on the nitrogen atom, which can readily accept a proton. libretexts.org Aliphatic amines, including alicyclic amines, are generally more basic than their aromatic counterparts. fiveable.me This is attributed to the electron-donating nature of alkyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation. libretexts.org The structure of the amine, including the hybridization of the nitrogen atom and the presence of substituents, significantly influences its basicity and reactivity. libretexts.orgfiveable.me
Historical Trajectories in the Research of Methylated Cyclohexanamine Systems
The study of methylated compounds has a long history, with the discovery of 5-methylcytosine (B146107) in bacteria in 1925 marking an early milestone. nih.gov In the context of alicyclic amines, research into methylated cyclohexanamine systems has been driven by the desire to understand how the position and number of methyl groups influence the stereochemistry and reactivity of the molecule. Early research often focused on the synthesis and conformational analysis of these compounds. For instance, the synthesis of 2,4,6-trimethylpyridine, a related heterocyclic compound, was achieved in 1854. wikipedia.org
The development of catalytic methods has been instrumental in advancing the synthesis of methylated amines. In 1951, the reductive methylation of amines using a platinum catalyst was reported. acs.org More recently, the use of ruthenium nanoparticle catalysts has enabled the N-methylation of amines under milder conditions. acs.org These advancements have facilitated the synthesis of a wide range of methylated cyclohexanamine derivatives, paving the way for more detailed investigations into their properties and potential applications.
Contemporary Research Gaps and the Scholarly Rationale for Investigating 2,4,6-Trimethylcyclohexanamine
Despite the progress made, significant research gaps remain in our understanding of polysubstituted cyclohexanamine systems. The intricate interplay of steric and electronic effects arising from multiple methyl groups in compounds like this compound presents a considerable challenge to predictive models of reactivity and stereoselectivity. The precise conformational preferences of its various stereoisomers and their influence on reaction outcomes are not yet fully elucidated.
The investigation of this compound is academically significant for several reasons. Firstly, it serves as a model system for studying the fundamental principles of stereochemistry and conformational analysis in complex alicyclic systems. Understanding how the three methyl groups dictate the preferred chair conformations and the orientation of the amino group is crucial for predicting its behavior in chemical reactions.
Secondly, the unique steric environment created by the methyl groups can lead to novel reactivity and selectivity. For example, the bulky nature of the 2,4,6-trimethylcyclohexyl group can be exploited to control the stereochemical outcome of reactions at the amino group or at adjacent positions on the ring. This has potential applications in asymmetric synthesis, where the development of new chiral auxiliaries and catalysts is an ongoing pursuit.
Furthermore, the synthesis of well-defined stereoisomers of this compound is a non-trivial synthetic challenge. The development of efficient and stereoselective synthetic routes to this compound and its derivatives would be a valuable contribution to the field of organic synthesis.
Finally, while the focus of this article is on the fundamental chemical aspects, the structural motifs present in this compound may be relevant to the design of new bioactive molecules. Ketamine, a cyclohexylamine (B46788) derivative, is a well-known anesthetic, highlighting the potential of this class of compounds in medicinal chemistry. taylorandfrancis.com
Interactive Data Table: Properties of Related Compounds
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2,4,6-Trimethylaniline | 2,4,6-trimethylaniline | 88-05-1 | C9H13N | 135.21 |
| N-Methylcyclohexylamine | N-methylcyclohexanamine | 100-60-7 | C7H15N | 113.20 |
| 2,4,6-Trimethylpyridine | 2,4,6-trimethylpyridine | 108-75-8 | C8H11N | 121.18 |
| 2,4,6-Trimethylcyclohexan-1-ol | 2,4,6-trimethylcyclohexan-1-ol | 54410-77-2 | C9H18O | 142.24 |
Structure
3D Structure
Properties
CAS No. |
90726-11-7 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2,4,6-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-6-4-7(2)9(10)8(3)5-6/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
ASKDWVZYNOOCIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(C1)C)N)C |
Origin of Product |
United States |
Methodological Approaches to the Synthesis of 2,4,6 Trimethylcyclohexanamine and Its Derivatives
Strategies for Carbon-Nitrogen Bond Formation in Cyclohexane (B81311) Scaffolds
The introduction of an amine functionality onto a cyclohexane ring can be achieved through various synthetic routes. Among the most effective are catalytic hydrogenation of nitrogen-containing precursors and reductive amination of a corresponding ketone.
Catalytic hydrogenation is a widely employed method for the reduction of various functional groups to amines. In the context of synthesizing 2,4,6-trimethylcyclohexanamine, a plausible precursor is 2,4,6-trimethylcyclohexanone oxime. The hydrogenation of oximes to primary amines is a well-established transformation. encyclopedia.pub
The reaction involves the reduction of the C=N double bond of the oxime, followed by the hydrogenolysis of the N-O bond. A variety of transition metal catalysts are effective for this transformation, including platinum, palladium, and nickel-based catalysts. encyclopedia.pub The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired primary amine, with potential side products including secondary amines and hydroxylamines.
For instance, studies on the hydrogenation of other substituted cyclohexanone (B45756) oximes have demonstrated the efficacy of catalysts like platinum oxide (Adam's catalyst) and palladium on carbon (Pd/C). encyclopedia.pub The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The solvent can also play a crucial role, with alcohols like ethanol (B145695) or methanol (B129727) being common choices.
Table 1: Representative Catalytic Systems for the Hydrogenation of Substituted Cyclohexanone Oximes
| Catalyst | Support | Pressure (atm) | Temperature (°C) | Solvent | Typical Yield of Primary Amine (%) |
|---|---|---|---|---|---|
| PtO₂ | None | 3 | 25 | Acetic Acid | >90 |
| Pd/C | Carbon | 1-5 | 25-80 | Ethanol | 85-95 |
Reductive amination offers a direct route to this compound from 2,4,6-trimethylcyclohexanone. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine source (commonly ammonia), followed by in-situ reduction. A variety of reducing agents and catalytic systems can be employed for this transformation. d-nb.info
Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. mdpi.com The choice of reducing agent is critical to avoid the reduction of the starting ketone before imine formation. Catalytic reductive amination using hydrogen gas over heterogeneous catalysts such as rhodium, nickel, or palladium is an industrially viable and environmentally benign approach. d-nb.infomdpi.com
Studies on the reductive amination of cyclohexanone have shown that bimetallic catalysts, such as Rh-Ni supported on silica, can exhibit high activity and selectivity for the formation of cyclohexylamine (B46788). mdpi.com The reaction conditions, including hydrogen and ammonia (B1221849) pressure, temperature, and solvent, are crucial parameters to optimize for achieving high yields of the desired primary amine and minimizing the formation of secondary amines. mdpi.comresearchgate.net
Table 2: Conditions for Reductive Amination of Substituted Cyclohexanones
| Catalyst | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Typical Yield of Primary Amine (%) |
|---|---|---|---|---|---|
| Rh-Ni/SiO₂ | Ammonia | H₂ | Cyclohexane | 100-150 | >95 |
| Pd/C | Ammonia | H₂ | Methanol | 50-100 | 80-90 |
Stereocontrol in the Synthesis of this compound Isomers
The presence of three methyl groups on the cyclohexane ring of this compound gives rise to multiple stereoisomers. The control of the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a critical aspect of its synthesis, particularly for applications in pharmaceuticals where a single isomer is often responsible for the desired biological activity.
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. yale.edu In the context of this compound, this could be achieved through the asymmetric hydrogenation of a prochiral precursor, such as a corresponding enamine or imine, using a chiral catalyst. researchgate.netdicp.ac.cn Chiral transition-metal complexes, often employing ligands such as BINAP or DuPhos, have been successfully used for the asymmetric hydrogenation of C=N bonds. dicp.ac.cn
For example, the asymmetric hydrogenation of enamines derived from 2,4,6-trimethylcyclohexanone could potentially provide access to enantiomerically enriched this compound. The success of such a strategy would depend on the ability of the chiral catalyst to effectively differentiate between the two enantiotopic faces of the enamine during the hydrogen delivery step. researchgate.net
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters. In the synthesis of this compound, diastereoselectivity can be influenced by the choice of reducing agent and the steric environment of the substrate. The reduction of the imine intermediate formed during reductive amination can proceed via axial or equatorial attack of the hydride, leading to different diastereomers. The facial selectivity is often governed by steric hindrance, with the reducing agent preferentially attacking from the less hindered face.
For instance, the reduction of a bulky imine derived from 2,4,6-trimethylcyclohexanone would likely exhibit a high degree of diastereoselectivity due to the directing effect of the methyl groups. The relative orientation of the methyl groups would create a sterically biased environment, favoring the formation of one diastereomer over the others.
The use of a chiral auxiliary is a powerful strategy for asymmetric synthesis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. nih.gov
In the synthesis of chiral this compound, a chiral amine could be used to form a chiral imine or enamine with 2,4,6-trimethylcyclohexanone. Subsequent reduction of this chiral intermediate would lead to a diastereomeric mixture of amines. The chiral auxiliary would direct the reduction to preferentially form one diastereomer. After separation of the diastereomers, the chiral auxiliary can be cleaved to afford the desired enantiomerically enriched this compound. Commonly used chiral auxiliaries include derivatives of pseudoephedrine and phenylethylamine. nih.govharvard.edu
Table 3: Common Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary | Type of Transformation | Potential Application in this compound Synthesis |
|---|---|---|
| (S)-(-)-1-Phenylethylamine | Asymmetric reductive amination | Formation of a chiral imine with 2,4,6-trimethylcyclohexanone, followed by diastereoselective reduction. |
| (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation/reduction | Formation of a chiral enamine, followed by diastereoselective functionalization or reduction. |
Note: This table outlines the general application of common chiral auxiliaries and their hypothetical use in the synthesis of this compound, as specific literature examples for this compound are limited.
Functionalization and Derivatization Reactions of the this compound Core
The strategic modification of the this compound scaffold is pivotal for the exploration of its chemical space and the development of novel derivatives with tailored properties. These modifications can be broadly categorized into two main approaches: reactions centered on the versatile amine functionality and transformations directed at the methyl groups on the cyclohexane ring.
Amine-Centered Functional Group Interconversions
The primary amine group of this compound serves as a key handle for a variety of functional group interconversions, allowing for the synthesis of a diverse array of N-substituted derivatives. These reactions primarily involve nucleophilic attack of the amine nitrogen on various electrophilic partners.
N-Acylation: The reaction of this compound with acyl chlorides or acid anhydrides provides a straightforward route to the corresponding amides. chemguide.co.ukchemguide.co.ukchemistrysteps.com This nucleophilic acyl substitution reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. chemguide.co.uk The general reaction involves the attack of the amine's lone pair on the carbonyl carbon of the acyl chloride, followed by elimination of a chloride ion. chemguide.co.uk
Representative N-Acylation Reactions
| Acylating Agent | Product | Reaction Conditions |
| Acetyl chloride | N-(2,4,6-trimethylcyclohexyl)acetamide | Base (e.g., pyridine, triethylamine) |
| Benzoyl chloride | N-(2,4,6-trimethylcyclohexyl)benzamide | Base (e.g., pyridine, triethylamine) |
| Acetic anhydride (B1165640) | N-(2,4,6-trimethylcyclohexyl)acetamide | Heat or catalyst |
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reaction with alkyl halides. nih.govresearchgate.net This reaction proceeds via a nucleophilic substitution mechanism. However, polyalkylation can be a significant side reaction, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is often necessary to achieve selective mono-alkylation.
N-Sulfonylation: The synthesis of sulfonamides from this compound can be accomplished by reacting it with sulfonyl chlorides in the presence of a base. ekb.egorganic-chemistry.org This reaction is a reliable method for installing a sulfonyl group on the nitrogen atom, yielding stable and often crystalline products. The general protocol involves the reaction of the primary amine with an aryl or alkyl sulfonyl chloride. ekb.egorganic-chemistry.org
Illustrative N-Sulfonylation Reaction
| Sulfonylating Agent | Product | Base |
| p-Toluenesulfonyl chloride | N-(2,4,6-trimethylcyclohexyl)-4-methylbenzenesulfonamide | Pyridine or triethylamine |
| Methanesulfonyl chloride | N-(2,4,6-trimethylcyclohexyl)methanesulfonamide | Pyridine or triethylamine |
Methyl Group Directed Modifications
Modifications of the methyl groups on the cyclohexane ring of this compound are less common and generally require more forcing conditions compared to the reactions at the amine center. These transformations typically involve radical-based processes.
Free-Radical Halogenation: In principle, the methyl groups can undergo free-radical halogenation upon treatment with halogens (e.g., Cl₂, Br₂) under UV irradiation or at high temperatures. wikipedia.orglibretexts.org This reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org However, achieving selectivity for a specific methyl group is challenging due to the similar reactivity of the primary hydrogens on all three methyl groups. This often leads to a mixture of mono-, di-, and poly-halogenated products. The stability of the resulting radical intermediate plays a crucial role in determining the product distribution. ualberta.ca
Oxidative Transformations: Selective oxidation of one or more methyl groups to other functionalities, such as alcohols, aldehydes, or carboxylic acids, represents a significant synthetic challenge. Such transformations would likely require the use of strong oxidizing agents and may suffer from a lack of selectivity, potentially leading to over-oxidation or cleavage of the cyclohexane ring. While the selective oxidation of methyl groups on other cyclic systems has been reported, specific methodologies for this compound are not well-documented in the reviewed literature. rsc.org
Advanced Stereochemical and Conformational Analysis of 2,4,6 Trimethylcyclohexanamine
Elucidation of Configurational Isomerism and Chiral Properties
The substitution pattern of 2,4,6-trimethylcyclohexanamine, with substituents at carbons 1, 2, 4, and 6, gives rise to significant stereochemical complexity. This complexity stems from the presence of multiple stereogenic centers within the molecule.
Enantiomeric and Diastereomeric Relationships of this compound
With four distinct stereogenic centers, this compound can theoretically exist as a number of different stereoisomers. The maximum number of possible stereoisomers for a molecule is given by the formula 2ⁿ, where 'n' is the number of stereogenic centers. libretexts.orguomustansiriyah.edu.iq For this compound, with n=4, there is a possibility of up to 16 stereoisomers (2⁴ = 16).
These stereoisomers are related to each other as either enantiomers or diastereomers:
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. uomustansiriyah.edu.iqmasterorganicchemistry.comvaia.com They possess identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light. saskoer.ca
Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comlibretexts.org This relationship occurs when at least one, but not all, of the stereogenic centers are inverted between two stereoisomers. libretexts.orglibretexts.org Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation by conventional laboratory techniques. saskoer.calibretexts.org
The relationships between the potential stereoisomers are summarized in the table below.
| Stereoisomer Relationship | Definition | Properties | Example (Hypothetical Configurations) |
| Enantiomers | Non-superimposable mirror images. | Identical physical properties (except optical rotation). saskoer.ca | (1R,2R,4R,6R) and (1S,2S,4S,6S) |
| Diastereomers | Stereoisomers that are not mirror images. | Different physical and chemical properties. saskoer.calibretexts.org | (1R,2R,4R,6R) and (1S,2R,4R,6R) |
| Epimers | Diastereomers that differ at only one stereocenter. libretexts.org | A specific subset of diastereomers with different physical properties. | (1R,2R,4R,6R) and (1S,2R,4R,6R) would be epimers at C-1. |
Identification and Characterization of Stereogenic Centers
A stereogenic center, or chiral center, is typically a carbon atom bonded to four different groups. shimizu-uofsc.netsavemyexams.com In this compound, the carbon atoms at positions 1, 2, 4, and 6 are all stereogenic centers.
C-1: Bonded to an amino group (-NH₂), a hydrogen atom, and two different carbon pathways within the ring (the C-2 and C-6 sides).
C-2: Bonded to a methyl group (-CH₃), a hydrogen atom, and two different ring pathways (the C-1 and C-3 sides).
C-4: Bonded to a methyl group (-CH₃), a hydrogen atom, and two different ring pathways (the C-3 and C-5 sides).
C-6: Bonded to a methyl group (-CH₃), a hydrogen atom, and two different ring pathways (the C-5 and C-1 sides).
The absolute configuration of each stereocenter is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org
Steps for Assigning Configuration:
Prioritize Groups: Each of the four groups attached to the chiral center is ranked based on atomic number; higher atomic numbers receive higher priority. shimizu-uofsc.net If there is a tie, one moves to the next atoms along the chain until a point of difference is found. libretexts.org
Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (priority 4) points away from the viewer. shimizu-uofsc.net
Determine Direction: The direction from the highest priority group (1) to the second (2) to the third (3) is determined. If the direction is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S. shimizu-uofsc.netlibretexts.org
Dynamic Conformational Studies of the Cyclohexane (B81311) Ring System
The cyclohexane ring is not planar; it predominantly adopts a puckered chair conformation to minimize both angle strain and torsional strain. nobelprize.orgyoutube.com This conformation is dynamic, undergoing a process known as a ring flip.
Ring Inversion Barriers and Dynamics
The cyclohexane ring rapidly interconverts between two equivalent chair conformations at room temperature in a process called a "chair flip" or "ring inversion". masterorganicchemistry.comlibretexts.org During this flip, all axial bonds become equatorial, and all equatorial bonds become axial. youtube.comlibretexts.org
The transition between chair forms passes through higher-energy conformations, including a "boat" and "twist-boat" shape. nobelprize.orgmasterorganicchemistry.com The energy barrier for the chair-chair interconversion in unsubstituted cyclohexane is approximately 10.8 kcal/mol (45 kJ/mol), making the process extremely rapid at ambient temperatures. libretexts.org
For this compound, the substituents influence the conformational equilibrium. Generally, bulky substituents are more stable in the equatorial position to avoid steric hindrance with other axial groups, known as 1,3-diaxial interactions. youtube.comgmu.edu Therefore, the conformer that places the maximum number of methyl and amine groups in the equatorial position will be the most stable and predominate at equilibrium.
Computational and Spectroscopic Approaches to Conformational Equilibrium
Modern analytical and computational methods are essential for studying the complex conformational equilibrium of substituted cyclohexanes.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. purechemistry.orghebmu.edu.cn Protons in axial and equatorial positions have different chemical shifts, allowing for their distinction. At low temperatures, the ring flip can be slowed sufficiently on the NMR timescale to observe the signals of individual conformers. This allows for the determination of their relative populations and the calculation of the free energy difference between them.
Computational Approaches: Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to model conformational preferences. beilstein-journals.org These methods can calculate the relative steric energies of different stereoisomers and conformers, predict bond lengths and angles, and estimate the energy barriers for ring inversion. purechemistry.orgresearchgate.net This provides a detailed theoretical picture that complements experimental findings.
| Technique | Application in Conformational Analysis | Information Obtained |
| NMR Spectroscopy | Distinguishes between axial and equatorial protons/carbons. Low-temperature studies can "freeze out" conformers. | Conformational populations, equilibrium constants, energy barriers for ring inversion. |
| Computational Chemistry (DFT) | Calculates the potential energy of different conformations. | Relative stabilities of conformers, optimized molecular geometries, transition state energies for ring flips. purechemistry.orgbeilstein-journals.org |
Methodologies for Stereoisomer Separation and Absolute Configuration Determination
The separation of the various stereoisomers of this compound and the determination of their exact three-dimensional arrangement are critical for understanding their unique properties.
Separation of Stereoisomers:
Diastereomer Separation: Since diastereomers have distinct physical properties, they can be separated using standard laboratory techniques such as fractional crystallization, distillation, or chromatography (e.g., Gas Chromatography or High-Performance Liquid Chromatography - HPLC). saskoer.calibretexts.orgrsc.org
Enantiomer Separation (Resolution): Separating enantiomers is more challenging because their physical properties are identical. saskoer.ca Common methods include:
Chiral Chromatography: Using a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation. chromforum.org
Diastereomeric Salt Formation: The mixture of enantiomeric amines can be reacted with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts, which can then be separated by physical means like crystallization. Afterward, the original amine enantiomers are recovered by removing the resolving agent. msu.edu
Determination of Absolute Configuration: Once separated, several techniques can determine the absolute configuration (R or S) of each stereocenter:
X-ray Crystallography: This is considered the most definitive method. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. The result is a three-dimensional electron density map that shows the precise spatial arrangement of all atoms, allowing for unambiguous assignment of the absolute configuration. purechemistry.org
Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum can be compared to that of known compounds or to spectra predicted by computational methods to determine the absolute configuration. purechemistry.org
NMR Spectroscopy with Chiral Auxiliaries: By reacting the amine with a chiral derivatizing agent (such as Mosher's acid or MTPA), diastereomeric amides are formed. hebmu.edu.cn The NMR spectra of these diastereomers will show distinct chemical shifts, and analysis of these differences can be used to deduce the absolute configuration of the original amine. purechemistry.orghebmu.edu.cn
3D Electron Diffraction: An increasingly popular method for analyzing very small crystals, 3D electron diffraction can reliably determine the absolute structure of chiral compounds. diva-portal.org
Chiral Chromatographic Techniques
Chiral chromatography is a cornerstone for the separation of stereoisomers, and its application to this compound is crucial for resolving its enantiomeric and diastereomeric forms. chromatographyonline.comrsc.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary modalities, each utilizing chiral stationary phases (CSPs) to achieve separation. rsc.orgvernier.comcsfarmacie.cz
High-Performance Liquid Chromatography (HPLC):
Direct enantioseparation by HPLC is a powerful method for resolving racemic compounds. rsc.org For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. chromatographyonline.comcsfarmacie.cz These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times. researchgate.net The choice of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water) and polar organic modes, significantly influences the selectivity and resolution of the separation. chromatographyonline.com The nature of the chiral selector on the polysaccharide backbone and the functional groups present on the analyte dictate the specific interactions—such as hydrogen bonding, dipole-dipole interactions, and steric hindrance—that govern chiral recognition. chromatographyonline.comresearchgate.net
For primary amines, such as this compound, derivatized cyclofructans have also shown promise as effective CSPs. mdpi.com The separation efficiency is further influenced by parameters like temperature and the use of mobile phase additives, which can alter the selectivity of the chiral recognition process. chromatographyonline.com
Gas Chromatography (GC):
Gas chromatography is another valuable technique for the separation of volatile isomers. vernier.comlibretexts.org For stereoisomers, chiral capillary columns coated with a chiral stationary phase are employed. researchgate.net The separation mechanism in GC relies on the differential partitioning of the isomers between the mobile gas phase and the stationary chiral phase. vernier.comrsc.org The retention of different stereoisomers is related to their molecular structures, which can be correlated with data from molecular mechanics calculations. rsc.org GC coupled with mass spectrometry (GC-MS) is particularly powerful, as it provides not only separation but also structural information based on the fragmentation patterns of the isomers. rsc.orgnist.gov
Table 1: Chiral Chromatographic Techniques for Stereoisomer Separation
| Technique | Chiral Stationary Phase (CSP) Examples | Separation Principle | Key Parameters Influencing Separation |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (Cellulose, Amylose), Derivatized Cyclofructans | Formation of transient diastereomeric complexes between analyte enantiomers and the CSP. researchgate.net | Mobile phase composition, temperature, nature of chiral selector, analyte functional groups. chromatographyonline.com |
| Gas Chromatography (GC) | Chiral capillary columns | Differential partitioning of isomers between the mobile gas phase and the stationary chiral phase. vernier.com | Column temperature, gas flow rate, molecular structure of isomers. researchgate.netrsc.org |
Spectroscopic Assignment of Stereochemistry
While chromatography separates stereoisomers, spectroscopic techniques are essential for the definitive assignment of their absolute and relative configurations. thieme.de Advanced nuclear magnetic resonance (NMR) spectroscopy and chiroptical methods like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) provide detailed structural information. numberanalytics.comru.nlnih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. numberanalytics.comnih.gov For assigning the stereochemistry of this compound, various advanced NMR techniques are employed. numberanalytics.comlongdom.org
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the spatial proximity of nuclei. numberanalytics.comlongdom.org By measuring the through-space interactions between protons, the relative configuration of the stereocenters can be established. numberanalytics.com
Coupling Constants: The magnitude of scalar coupling constants (J-couplings), particularly 3JHH (vicinal proton-proton coupling) and 2,3JCH (two- and three-bond carbon-proton coupling), provides valuable information about the dihedral angles between coupled nuclei. ipb.ptnmrwiki.org This data is instrumental in determining the relative stereochemistry of substituents on the cyclohexane ring. nmrwiki.org For instance, the values of vicinal coupling constants can help differentiate between cis and trans isomers. ipb.pt
13C Chemical Shifts: The chemical shifts of the carbon atoms in the cyclohexane ring and the methyl groups are sensitive to their stereochemical environment. nmrwiki.orgorganicchemistrydata.org For example, in substituted cyclohexanes, axial and equatorial substituents will have distinct 13C chemical shifts due to the γ-gauche effect. organicchemistrydata.org
Vibrational Circular Dichroism (VCD):
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. ru.nlnih.gov This technique is inherently sensitive to the absolute configuration of chiral molecules. nih.govjasco-global.com The experimental VCD spectrum of a purified enantiomer is compared with the computationally predicted spectrum for a known absolute configuration. jasco-global.comcam.ac.uk A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. cam.ac.uk VCD is particularly useful for molecules that may exist in multiple conformations, as the final spectrum is a Boltzmann-weighted average of the individual conformer spectra. ru.nl
Electronic Circular Dichroism (ECD):
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light corresponding to electronic transitions. ull.esencyclopedia.pub Similar to VCD, ECD is a powerful tool for determining the absolute configuration of chiral molecules. nih.govull.es The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of chromophores within the molecule. nih.govresearchgate.net For molecules like this compound, which may lack a strong intrinsic chromophore, derivatization with a chromophoric group can be employed to utilize the exciton (B1674681) chirality method. ull.esencyclopedia.pub The experimental ECD spectrum is then compared with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration. ustc.edu.cnmdpi.com
Table 2: Spectroscopic Techniques for Stereochemical Assignment
| Technique | Principle | Information Obtained | Application to this compound |
|---|---|---|---|
| Advanced NMR Spectroscopy | Measures nuclear spin properties in a magnetic field. nih.gov | Connectivity (COSY, HSQC, HMBC), spatial proximity (NOESY, ROESY), dihedral angles (J-couplings), and stereochemical environment (13C shifts). numberanalytics.comipb.ptnmrwiki.org | Determination of relative stereochemistry of the methyl and amine groups on the cyclohexane ring. nmrwiki.org |
| Vibrational Circular Dichroism (VCD) | Measures differential absorption of circularly polarized infrared light. ru.nlnih.gov | Absolute configuration of chiral molecules. nih.govjasco-global.com | Unambiguous assignment of the absolute configuration of the enantiomers. cam.ac.uk |
| Electronic Circular Dichroism (ECD) | Measures differential absorption of circularly polarized UV-Vis light. ull.esencyclopedia.pub | Absolute configuration based on electronic transitions and Cotton effects. nih.govresearchgate.net | Assignment of absolute configuration, potentially after derivatization to introduce a chromophore. ull.esencyclopedia.pub |
Reaction Mechanisms and Fundamental Reactivity of 2,4,6 Trimethylcyclohexanamine
Investigation of Nucleophilic Behavior of the Amine Functionality
The amine group in 2,4,6-trimethylcyclohexanamine is the primary center of nucleophilic reactivity. However, its behavior is significantly modulated by the presence of the three methyl groups on the cyclohexane (B81311) ring.
The nucleophilicity of amines generally correlates with their basicity; however, this relationship is not always linear and can be influenced by the solvent and steric environment. masterorganicchemistry.com For primary amines, nucleophilicity tends to increase with increasing substitution on the alkyl chain due to the electron-donating inductive effect of alkyl groups. researchgate.net
While specific kinetic and thermodynamic data for this compound are not extensively documented in the literature, its reactivity can be inferred by comparing it to other cyclohexylamines and sterically hindered amines. The rate of nucleophilic attack is expected to be lower than that of less hindered primary amines like cyclohexylamine (B46788) due to the steric hindrance imposed by the methyl groups.
Table 1: Comparison of Basicity and Nucleophilicity Parameters for Representative Amines
| Amine | pKaH (in H2O) | Mayr Nucleophilicity Parameter (N) (in CH3CN) |
|---|---|---|
| Ammonia (B1221849) (NH3) | 9.25 | 9.5 (in H2O) |
| Methylamine (B109427) | 10.64 | 12.9 (in H2O) |
| Diethylamine | 10.93 | 14.7 (in H2O) |
| Piperidine (B6355638) | 11.12 | 18.1 (in H2O) |
Data for ammonia, methylamine, diethylamine, and piperidine are from established sources. masterorganicchemistry.com The values for this compound are estimated based on general chemical principles.
The thermodynamics of its reactions, such as protonation, are governed by the stability of the resulting ammonium (B1175870) ion. The alkyl groups stabilize the positive charge through induction, leading to a relatively high basicity (pKaH). However, the solvation of the conjugate acid is less efficient than for non-hindered amines, which can temper the basicity in solution.
The three methyl groups on the cyclohexane ring are the single most important feature influencing the reactivity of this compound.
Steric Effects : The methyl groups, particularly those at the 2- and 6-positions (ortho to the amine), create significant steric bulk around the nucleophilic nitrogen atom. This steric hindrance impedes the approach of electrophiles, especially large ones, to the amine. masterorganicchemistry.com Consequently, for nucleophilic substitution reactions, this compound is expected to be less reactive than simpler primary amines like methylamine or even cyclohexylamine. masterorganicchemistry.comresearchgate.net
Electronic Effects : The methyl groups are electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, which intrinsically enhances its basicity and nucleophilicity. masterorganicchemistry.com However, in the case of this compound, the steric hindrance often outweighs the electronic activation, making it a sterically hindered, non-nucleophilic base in many contexts. This is analogous to how bulky amines like tert-butylamine (B42293) are less nucleophilic than expected based on their basicity alone. masterorganicchemistry.com
Electrophilic Activation and Substitution Chemistry
Electrophilic activation primarily involves the reaction of the lone pair of electrons on the amine nitrogen with an electrophile. tcichemicals.com Strong electrophilic activators, such as trifluoromethanesulfonic anhydride (B1165640), can react with amides to form highly reactive iminium triflates or keteniminium ions. tcichemicals.com In the case of this compound, reaction with a strong electrophile would generate a corresponding substituted ammonium species. If a suitable activating agent and base are used, it is conceivable to generate an iminium ion from a derivative, which could then participate in cyclization or addition reactions.
Electrophilic substitution on the saturated cyclohexane ring is not a typical reaction pathway, as the C-H bonds are not electron-rich enough to be attacked by common electrophiles in the same way an aromatic ring is. masterorganicchemistry.comsavemyexams.com Therefore, the chemistry in this category is dominated by reactions at the amine functionality.
Catalytic Activity and Coordination Chemistry of this compound Derivatives
The steric and electronic properties of this compound make it an interesting building block for the synthesis of ligands for transition metal catalysis. The coordination of a metal to a ligand derived from this amine can create a specific, sterically demanding environment around the metal center, influencing the selectivity of catalytic transformations. unine.chbyjus.comnih.gov
Derivatives of this compound are valuable in ligand design, particularly for creating sterically bulky ligands that can enhance enantioselectivity in asymmetric catalysis. dicp.ac.cnrsc.org
Chiral Ligands : Since this compound itself can exist as multiple stereoisomers, it can be used as a chiral scaffold. By using an enantiomerically pure form of the amine, chiral ligands can be synthesized. gu.seresearchgate.net These ligands enforce a chiral environment around a metal center, which is crucial for asymmetric catalysis, such as in hydrogenation, C-H activation, or coupling reactions. researchgate.netrsc.org For example, N,B-ligands containing bulky N-aryl groups with cyclohexyl substituents at the 2, 4, and 6-positions have been successfully applied in iridium-catalyzed borylation of unactivated methylene (B1212753) C–H bonds, achieving high yield and enantioselectivity. nih.gov
Achiral Ligands : Even when used as a racemic or achiral mixture of isomers, the amine can be used to synthesize achiral but sterically demanding ligands. These are useful in catalytic systems where stereoselectivity is not the primary goal, but where catalyst stability and activity are enhanced by bulky ligands. nobelprize.org For instance, bulky phosphine (B1218219) ligands are known to improve the efficacy of ruthenium-based olefin metathesis catalysts. nobelprize.org
Table 2: Examples of Ligand Types and Potential Applications
| Ligand Type | Description | Potential Application |
|---|---|---|
| Chiral P,N-Ligands | Combines a phosphine and a nitrogen donor within a chiral scaffold. | Asymmetric hydrogenation, hydrosilylation. researchgate.net |
| Chiral N,N-Ligands | Features two nitrogen donors in a chiral framework, such as a pyridine-oxazoline type. | Palladium-catalyzed asymmetric cyclization. dicp.ac.cn |
| N-Heterocyclic Carbenes (NHCs) | The amine can be a precursor to the N-substituent on an NHC ligand, imparting steric bulk. | Ruthenium-catalyzed olefin metathesis. nobelprize.org |
The mechanism of a catalytic reaction is profoundly influenced by the ligand architecture. princeton.edursc.org Ligands derived from this compound can play several roles in a catalytic cycle:
Steric Control : The bulky trimethylcyclohexyl group can control the access of substrates to the metal center, favoring specific orientations and thus leading to high regio- or enantioselectivity. nih.gov For example, in a C-H activation/borylation cycle, the ligand's bulk can direct the catalyst to a less hindered C-H bond. researchgate.net
Electronic Tuning : The electron-donating nature of the alkyl framework can influence the electron density at the metal center. This can affect the rates of key mechanistic steps such as oxidative addition and reductive elimination. nih.gov
Stabilization of Intermediates : The steric bulk can also stabilize reactive intermediates, preventing catalyst decomposition and promoting higher turnover numbers. A proposed mechanism for rhodium-catalyzed silylation involves oxidative addition of a Si-H bond to a Rh(I) center, followed by C-H bond cleavage and reductive elimination. nih.gov A bulky chiral ligand is essential for both inducing asymmetry and stabilizing the key intermediates in this cycle.
Theoretical and Computational Chemistry Applied to 2,4,6 Trimethylcyclohexanamine
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical methods are fundamental to understanding the electronic properties and energy landscapes of molecules like 2,4,6-Trimethylcyclohexanamine. researchgate.netcharm-eu.eu These studies provide a basis for predicting chemical reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) has become a vital tool for elucidating reaction mechanisms and pathways. nih.govmdpi.com By calculating the energies of reactants, transition states, and products, DFT can map out the most favorable routes for chemical transformations involving this compound. nih.gov This is particularly useful in understanding its role in polymerization reactions, where it can act as a curing agent or monomer. DFT calculations can help predict the regioselectivity and stereoselectivity of these reactions, providing valuable information for designing synthetic strategies. researchgate.netshd-pub.org.rs
For instance, in the context of epoxy resins, DFT can be used to model the reaction between the amine groups of this compound and the epoxide rings. These calculations can reveal the activation energies for different reaction steps, helping to understand the curing kinetics and the structure of the resulting polymer network. mdpi.com The accuracy of DFT methods depends on the choice of the functional and basis set, with hybrid functionals often providing a good balance of accuracy and computational cost for such systems. uni-muenchen.de
Table 1: Representative Functionals in DFT Calculations
| Functional Type | Examples | Description |
| Local Density Approximation (LDA) | SVWN | Based on a uniform electron gas. Generally less accurate for molecular systems. |
| Generalized Gradient Approximation (GGA) | BLYP, PBE | Incorporates the gradient of the electron density, offering improved accuracy over LDA. |
| Hybrid Functionals | B3LYP, PBE0 | Mixes a portion of exact Hartree-Fock exchange with a GGA functional, often leading to better energetic predictions. uni-muenchen.de |
| Meta-GGA | M06 | Includes the kinetic energy density, further refining the description of electron correlation. |
Ab initio methods, which are based on first principles without empirical parameterization, are crucial for detailed conformational analysis and the prediction of spectroscopic properties. mdpi.comutwente.nl For a flexible molecule like this compound, with its multiple stereoisomers and conformers, ab initio calculations can determine the relative energies of different chair and boat conformations and the rotational barriers between them. nih.govresearchgate.net
Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide highly accurate conformational energies. nih.govimperial.ac.uk These calculations are essential for understanding how the molecule's shape influences its reactivity and physical properties.
Furthermore, ab initio methods can predict various spectroscopic data, including NMR chemical shifts and vibrational frequencies (IR and Raman). mdpi.com By calculating these properties for different conformers, theoretical spectra can be generated and compared with experimental data to confirm the predominant structures in solution or the solid state. This synergy between theory and experiment is powerful for detailed structural elucidation. researchgate.net
Molecular Simulation Techniques
While quantum mechanics provides a detailed picture of electronic structure, molecular simulation techniques are employed to study the dynamic behavior of larger systems over longer timescales.
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules, providing insights into their dynamic properties. mdpi.comwustl.edu For this compound, MD simulations can be used to explore its conformational landscape, diffusion in different solvents, and interactions with other molecules. mdpi.com
These simulations can reveal how the molecule behaves in a condensed phase, such as in a polymer matrix or a solvent, which is crucial for understanding its practical applications. mdpi.com For example, MD can be used to study the mobility of this compound within an epoxy resin before and during the curing process.
Computational modeling plays a significant role in understanding and predicting the outcomes of polymerization and crosslinking processes. core.ac.ukmdpi.com For systems involving cyclohexanamines like this compound, multiscale modeling approaches are often employed. These models can simulate the growth of polymer chains and the formation of crosslinked networks. uc.edursc.org
Reactive force fields (e.g., ReaxFF) can be used within MD simulations to model the chemical reactions of polymerization and crosslinking explicitly. semanticscholar.org These simulations can provide detailed information about the network topology, crosslink density, and the resulting mechanical and thermal properties of the polymer. mdpi.com Such computational studies are invaluable for designing new polymer materials with tailored properties. arxiv.org
Chemometric and Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies
Chemometric and QSPR/QSAR studies aim to establish statistical relationships between the structural features of molecules and their properties or activities. researchgate.netnih.gov These methods are particularly useful for screening large numbers of compounds and predicting their behavior without the need for extensive experimental testing.
For a series of related cyclohexanamine derivatives, QSPR models can be developed to predict physical properties such as boiling point, viscosity, or solubility based on calculated molecular descriptors. frontiersin.org Similarly, QSAR models can be used to predict the reactivity of these amines as curing agents or their potential biological activity. mdpi.com
The process involves calculating a wide range of molecular descriptors (e.g., topological, geometric, electronic) for a set of molecules with known properties or activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. researchgate.net While specific QSPR/QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, the methodologies are well-established and applicable to this compound and its analogues. nih.gov
Table 2: Common Molecular Descriptors in QSPR/QSAR
| Descriptor Category | Examples | Information Encoded |
| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching. |
| Geometric | Molecular surface area, volume, shape indices | 3D shape and size of the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Electron distribution and reactivity. arxiv.org |
| Physicochemical | LogP, molar refractivity | Lipophilicity and polarizability. |
Application of Topological Indices and Molecular Descriptors
In the field of computational chemistry, topological indices and molecular descriptors serve as powerful tools to translate the chemical structure of a molecule into a numerical value. kg.ac.rs These numerical descriptors quantify aspects of a molecule's size, shape, branching, and electronic distribution, which can then be used to develop relationships between structure and properties, known as Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR). nih.govppu.edu
Topological indices are derived from the molecular graph of a compound, where atoms are represented as vertices and chemical bonds as edges. arxiv.org For this compound, the hydrogen-suppressed molecular graph would feature vertices representing the carbon and nitrogen atoms, with edges representing the covalent bonds between them. The connectivity and degrees of these vertices are used to calculate various indices.
Common topological indices include:
Zagreb Indices (M₁, M₂): These are among the oldest degree-based indices. M₁ is calculated from the sum of the squares of the degrees of all vertices, while M₂ is calculated from the sum of the products of the degrees of adjacent vertices. frontiersin.org
Atom-Bond Connectivity (ABC) Index: This index has shown excellent correlation with the thermodynamic properties of alkanes, such as their heats of formation. kg.ac.rs
Balaban J Index: This is a distance-based topological index that considers the size of the graph and is effective at discriminating between molecular structures. datagrok.ai
Molecular descriptors are a broader category that includes topological indices but also encompasses constitutional, geometric, and electronic descriptors. nih.gov These can range from simple counts of atoms and bonds to complex values derived from quantum mechanical calculations. researchgate.net They are fundamental to building models that predict a molecule's behavior and properties. scispace.com
The table below details some of the common molecular descriptors that could be calculated for this compound to characterize its structure for computational analysis.
| Descriptor Type | Descriptor Name | Description |
| Topological | First Zagreb Index (M₁) | Based on the sum of the squares of the degrees of vertices in the molecular graph. frontiersin.org |
| Topological | Second Zagreb Index (M₂) | Based on the sum of products of degrees of adjacent vertices. frontiersin.org |
| Topological | Balaban J Index | A highly discriminating distance-based index derived from the distance matrix of the graph. datagrok.ai |
| Topological | Bertz Complexity Index (BertzCT) | A topological index designed to quantify the "complexity" of a molecule based on its connectivity. datagrok.ai |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Physicochemical | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. |
| Physicochemical | clogp | The calculated logarithm of the octanol/water partition coefficient, a measure of hydrophobicity. valencelabs.com |
Predictive Modeling of Reactivity and Selectivity
Predictive modeling in chemistry utilizes computational techniques to forecast the outcomes of chemical processes, such as reaction rates (reactivity) and the distribution of products (selectivity). rsc.orgorientjchem.org These models are often built upon the molecular descriptors discussed previously and are integral to modern chemical research and catalyst development. oulu.fi
For a compound like this compound, predictive models could be developed to understand its behavior in various chemical transformations. For instance, a Quantitative Structure-Activity Relationship (QSAR) model could predict its binding affinity to a specific receptor or its potential as an endocrine disruptor by correlating its structural descriptors with observed biological activity. nih.gov The process generally involves several key steps:
Data Set Assembly: A training set of molecules with known reactivity or selectivity data is compiled. This set should include compounds structurally related to this compound.
Descriptor Calculation: A wide range of topological, geometric, and electronic descriptors are calculated for every molecule in the training set. nih.gov
Model Development: Statistical or machine learning methods are used to build a mathematical model that links the descriptors (independent variables) to the chemical property of interest (dependent variable). mdpi.com
Validation: The model's predictive power is rigorously tested using cross-validation techniques (like leave-one-out, q²LOO) and external test sets of compounds not used during model training. nih.govresearchgate.net
The goal is to create a robust model that can accurately predict the properties of new, untested compounds based solely on their calculated descriptors. researchgate.net Computational chemistry provides powerful tools for investigating reaction mechanisms and selectivity, complementing experimental synthesis and accelerating the design of new catalysts and processes. rsc.org
The following table outlines the typical components and metrics used in the development of a predictive QSAR/QSPR model.
| Model Component | Description | Example Metric/Method |
| Training Set | A diverse collection of compounds with measured experimental values for the property to be modeled. | A set of substituted cyclohexanamines with known binding affinities. |
| Molecular Descriptors | Numerical values representing various aspects of molecular structure. | Zagreb Indices, TPSA, clogp, E-State Indices. datagrok.ai |
| Statistical Method | The algorithm used to create the mathematical relationship between descriptors and the activity/property. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Random Forest. mdpi.com |
| Model Validation | Statistical assessment of the model's robustness and predictive accuracy. | Coefficient of determination (R²), Leave-one-out cross-validation (q²LOO). nih.gov |
| Applicability Domain (AD) | The chemical space in which the model is expected to make reliable predictions. | Analysis based on the range of descriptor values in the training set. researchgate.net |
Advanced Materials Science and Engineering Applications of 2,4,6 Trimethylcyclohexanamine Derivatives
Role as Curing Agents and Hardener Components in High-Performance Polymer Systems
2,4,6-Trimethylcyclohexanamine and its derivatives are classified as cycloaliphatic amines, a class of compounds that serve as crucial curing agents and hardeners for epoxy resins. threebond.co.jp In polymer science, a curing agent, or hardener, is a substance that initiates the curing process, causing the polymer chains to crosslink and form a rigid, three-dimensional network. The primary amine group (-NH2) of this compound contains active hydrogen atoms that react with the epoxide groups of the resin. threebond.co.jp This reaction opens the epoxide ring and forms a covalent bond, creating a secondary amine. The newly formed secondary amine can then react with another epoxy group, leading to a highly crosslinked polymer structure. threebond.co.jp
The curing process transforms the liquid resin into a solid, infusible, and insoluble material with enhanced mechanical and thermal properties. nih.gov Cycloaliphatic amines like this compound are often selected for applications demanding excellent chemical resistance and high heat resistance, surpassing the performance of some standard aliphatic amines. threebond.co.jp The rate of curing is dependent on several factors, including the type of epoxy resin, the specific structure of the amine, and the curing temperature. threebond.co.jp While some systems with aliphatic amines can cure at room temperature, others, particularly those involving aromatic or certain cycloaliphatic amines, may require elevated temperatures to achieve full cure and optimal properties. threebond.co.jpevonik.com
The molecular structure of the curing agent is a primary determinant of the final polymer network architecture and the resulting crosslink density. nih.gov The structure of this compound, with its bulky and rigid cyclohexane (B81311) ring substituted with three methyl groups, imparts significant steric hindrance. This steric bulk influences the mobility of the reacting chains and the final arrangement of the crosslinks.
The crosslink density, a measure of the number of crosslinks per unit volume of the polymer, is directly influenced by the functionality of the amine hardener. A primary amine group can react twice, contributing significantly to the network. The resulting network structure is not perfectly uniform; it is a complex three-dimensional arrangement of polymer chains connected at various points. The specific stereoisomer of this compound used can also affect the regularity of the polymer network. A higher degree of crosslinking generally leads to a more rigid material with a higher glass transition temperature (Tg), as more thermal energy is required to induce segmental motion in the tightly bound network. compositeskn.org The introduction of a bulky cycloaliphatic structure can create a less flexible network compared to one cured with linear aliphatic amines, which in turn affects the material's mechanical response.
The choice of curing agent is a critical tool for modulating the thermomechanical properties of the final cured polymer. Properties such as the glass transition temperature (Tg), storage modulus (a measure of stiffness), and tensile strength are directly tied to the polymer network's architecture and crosslink density. nih.govmdpi.com Using a bulky cycloaliphatic amine like this compound can lead to polymers with distinct thermal and mechanical characteristics.
For instance, the selection of different amine and anhydride (B1165640) hardeners can vary the glass transition onset temperature of an epoxy-based network over a wide range, for example, from 18 °C to 99 °C. mdpi.com Post-curing, a process where the polymer is heated for an extended period after initial gelation, can further increase the crosslink density and, consequently, the Tg. mdpi.com Dynamic Mechanical Analysis (DMA) is a common technique used to characterize these properties.
Table 1: Illustrative Thermomechanical Properties of Epoxy Resins with Different Curing Agents This table presents representative data to illustrate the influence of curing agent structure on polymer properties. Actual values for systems cured with this compound would require specific experimental data.
| Curing System Component | Glass Transition Temperature (Tg) | Storage Modulus (E') at 25°C | Key Observation |
|---|---|---|---|
| Amine Hardener A (e.g., linear aliphatic) | Low to Moderate | Moderate | Flexible network, lower thermal stability. |
| Amine Hardener B (e.g., aromatic) | High | High | Rigid network, high thermal stability. threebond.co.jp |
| Amine Hardener C (e.g., cycloaliphatic) | Moderate to High | High | Good balance of thermal stability and mechanical strength. evonik.com |
| IL-TMHMDA Derivative System | 28 °C (Initial Cure) | 1.3 GPa | Forms a relatively soft network. mdpi.com |
Engineering of Specialty Ligands for Catalysis
In the field of catalysis, a ligand is a molecule that binds to a central metal atom to form a coordination complex, which then acts as a catalyst. The properties of the ligand—its size, shape, and electronic characteristics—are paramount as they directly influence the catalyst's activity, selectivity, and stability. Derivatives of this compound are valuable platforms for engineering specialty ligands due to their inherent structural features. The amine group provides a primary coordination site, while the bulky and stereochemically defined trimethylcyclohexyl framework can be exploited to create a specific three-dimensional environment around the metal center.
Asymmetric catalysis is a powerful synthetic strategy for producing chiral molecules, which is of utmost importance in the pharmaceutical and fine chemical industries. rsc.org This process relies on chiral catalysts to selectively produce one enantiomer of a product over the other. Chiral primary amines are recognized as highly versatile and powerful building blocks for creating such catalysts, known as organocatalysts, or for ligands in organometallic catalysis. rsc.orgrsc.org
By using a specific, enantiomerically pure stereoisomer of this compound, chemists can synthesize chiral ligands. When this chiral ligand coordinates to a metal center, it creates a chiral catalytic environment. Substrates approaching the metal are forced into a specific orientation by the bulky ligand, leading to the preferential formation of one enantiomer of the product. In organocatalysis, the chiral amine itself can act as the catalyst, often by forming transient chiral intermediates like enamines or iminium ions with the substrate. nsf.gov
The performance of a catalyst can be finely tuned by modifying the steric and electronic properties of its ligands. nih.govresearchgate.net This tuning is essential for optimizing a catalyst for a specific chemical transformation.
Steric Tuning: The term "steric" refers to the spatial arrangement of atoms in a molecule. The this compound framework provides significant steric bulk. This bulk is a critical design element in a ligand, as it can create a "pocket" around the active site of the catalyst. This pocket can enhance enantioselectivity by allowing only one specific pathway for the substrate to approach the metal center, blocking other, less favorable approaches. nih.gov The systematic variation of substituent sizes on a ligand is a known strategy to correlate steric effects with catalyst selectivity. researchgate.net
Electronic Tuning: The electronic properties of a ligand relate to its ability to donate or withdraw electron density from the metal center. The primary amine group in this compound is a strong sigma (σ) donor, meaning it effectively donates electron density to the metal. libretexts.org This electronic donation can influence the reactivity of the metal center, making it more or less susceptible to certain reaction steps like oxidative addition or reductive elimination. While the primary electronic character is that of an amine, further chemical modifications to the molecule can introduce electron-withdrawing or -donating groups, allowing for precise electronic tuning of the ligand's properties to match the requirements of a specific catalytic cycle. rsc.org
Table 2: Principles of Steric and Electronic Tuning in Ligand Design
| Tuning Parameter | Design Strategy | Effect on Catalytic Performance |
|---|---|---|
| Steric Effects | Introduce bulky groups (e.g., trimethylcyclohexyl) near the metal center. | Creates a defined chiral pocket, enhances enantioselectivity, can influence regioselectivity. researchgate.netnih.gov |
| Vary the size and position of substituents on the ligand backbone. | Systematically optimizes the catalyst for specific substrates. researchgate.net | |
| Electronic Effects | Utilize strong σ-donating groups (e.g., primary amines). | Increases electron density on the metal, influencing its reactivity and stability. libretexts.org |
Advanced Building Blocks in Synthetic Organic Chemistry
Organic building blocks are relatively simple molecules that possess reactive functional groups, serving as starting materials for the construction of more complex molecular architectures. sigmaaldrich.comsigmaaldrich.com this compound, with its primary amine functionality and defined stereochemical structure, is a valuable building block in advanced synthetic organic chemistry. lifechemicals.comenamine.net Primary amines are a cornerstone of synthesis, particularly in medicinal chemistry and materials science, due to their versatile reactivity. enamine.net
This compound can be used in a wide array of chemical transformations. For example, it can serve as a key component in multicomponent reactions (MCRs), such as the Ugi or Strecker reactions. nih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, rapidly increasing molecular complexity. nih.gov The amine group can also be transformed into numerous other functional groups or used as a nucleophile to form amides, sulfonamides, and other structures common in pharmaceuticals and functional materials. The rigid trimethylcyclohexyl scaffold provides a robust framework upon which to build complex, three-dimensional molecules, making it a desirable starting point for creating new chemical entities with specific shapes and properties. libretexts.org
Precursors for Complex Molecular Architectures and Functional Materials
While direct research on this compound as a precursor for complex molecular architectures is not extensively documented in publicly available literature, its structural features as a substituted cycloaliphatic amine suggest a significant potential role in the synthesis of functional materials, particularly in the domain of thermosetting polymers like epoxy resins. Cycloaliphatic amines are a well-established class of curing agents for epoxy resins, valued for their ability to impart specific desirable properties to the final cured material. google.comnadkarnispc.commobilityforesights.com The incorporation of the this compound moiety into a polymer network can be logically inferred to influence the material's performance based on the known effects of similar cycloaliphatic structures.
The primary application for a molecule like this compound in materials science is as a co-monomer or a curing agent in polymerization processes. atamanchemicals.com Its amine functional group can react with various other chemical functionalities, such as epoxy or acyl groups, to form a cross-linked polymer network. atamanchemicals.comgoogle.com The structure of the amine—specifically the cyclohexane ring and the methyl substituents—plays a crucial role in determining the architecture and, consequently, the properties of the resulting material.
The synthesis of functional polymers can be achieved through various methods, including the direct polymerization of functional monomers or through post-polymerization modification. nih.gov In the context of this compound, it would serve as a functional monomer. The reactivity of the amine group allows for its incorporation into a polymer backbone or as a cross-linking agent. For instance, in the context of epoxy resins, the primary amine group of this compound would react with the epoxide rings of the resin, leading to the formation of a three-dimensional network. google.com
The trimethyl-substituted cyclohexane ring is expected to introduce steric hindrance, which can influence the reaction kinetics and the final network structure. This steric bulk can affect the pot life of the resin mixture and the glass transition temperature (Tg) of the cured material. googleapis.com Generally, increased steric hindrance around the reactive amine group can slow down the curing process, providing a longer working time for processing the material. googleapis.com Furthermore, the rigid cycloaliphatic structure, as compared to more flexible linear aliphatic amines, can contribute to a higher glass transition temperature, improved thermal stability, and enhanced mechanical properties such as stiffness and strength in the final product. google.comgoogleapis.com
The use of cycloaliphatic amines as curing agents is a common strategy to enhance the performance of epoxy-based materials for advanced composite applications. google.comgoogle.com These materials are often used in industries where high performance and durability are critical, such as aerospace, automotive, and construction. mobilityforesights.com The specific substitution pattern of this compound could offer a unique balance of properties. The methyl groups can enhance the hydrophobicity of the resulting polymer, potentially improving its moisture resistance.
While specific research findings on this compound derivatives in advanced materials are limited, the broader class of cycloaliphatic amines provides a strong indication of their potential. The table below summarizes the general characteristics of different classes of amine curing agents for epoxy resins, providing a context for the potential performance of materials derived from this compound.
| Amine Curing Agent Class | General Characteristics | Potential Influence of this compound |
| Aliphatic Amines | Fast curing, good flexibility, good adhesion. nadkarnispc.com | The cycloaliphatic ring would likely increase rigidity and thermal stability compared to linear aliphatic amines. |
| Aromatic Amines | High chemical resistance, good mechanical properties, often require elevated cure temperatures. nadkarnispc.com | Would offer a lower viscosity and better UV resistance compared to many aromatic amines. |
| Cycloaliphatic Amines | Excellent UV resistance, good color stability, high thermal and mechanical properties. nadkarnispc.commobilityforesights.com | As a member of this class, it would contribute to these properties, with the trimethyl substitution potentially enhancing hydrophobicity and modifying reactivity. |
| Phenalkamines | Excellent corrosion and chemical resistance, good flexibility, fast curing at low temperatures. nadkarnispc.com | Would likely result in a more rigid and potentially more thermally stable material compared to phenalkamines. |
Contemporary Analytical Methodologies for the Characterization and Research of 2,4,6 Trimethylcyclohexanamine
Chromatographic Separations for Research-Grade Purity and Isomer Analysis
Chromatographic techniques are indispensable for the separation and purification of 2,4,6-Trimethylcyclohexanamine from reaction mixtures and for the analysis of its various isomers. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the compound and its derivatives.
High-Resolution Gas Chromatography (HRGC)
High-Resolution Gas Chromatography (HRGC) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.gov Its high separation efficiency is essential for resolving the different isomers of the compound. The technique utilizes long capillary columns with small internal diameters, which, combined with temperature programming, allows for the separation of closely related isomers based on subtle differences in their boiling points and interactions with the stationary phase. libretexts.org The use of specialized stationary phases can further enhance the separation of stereoisomers. For instance, chiral stationary phases can be employed to separate enantiomeric pairs.
Key parameters in an HRGC method for this compound would include the choice of the capillary column (length, diameter, and stationary phase), the carrier gas flow rate, the temperature program of the oven, and the detector type. libretexts.orgetamu.edu A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. libretexts.org
Advanced Liquid Chromatography (HPLC/UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), offer versatile platforms for the analysis and purification of this compound, especially when dealing with less volatile derivatives or when non-destructive recovery of the separated isomers is required. phenomenex.comnih.gov
UHPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures than conventional HPLC, provides significantly faster analysis times and superior resolution. phenomenex.comijsrtjournal.comchromatographyonline.com This enhanced resolving power is particularly advantageous for separating the multiple diastereomers and enantiomers of this compound. phenomenex.com The choice of stationary phase (e.g., C18, phenyl, or chiral phases) and the composition of the mobile phase are critical for achieving optimal separation. plos.org Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to effectively separate a wide range of isomers with varying polarities. plos.org
Table 1: Comparison of HPLC and UHPLC for Isomer Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
|---|---|---|
| Particle Size | 3–5 µm | < 2 µm |
| Operating Pressure | Up to 6000 psi | Up to 15,000 psi or higher |
| Resolution | Good | Excellent, higher peak capacity |
| Analysis Time | Longer | Significantly shorter |
| Solvent Consumption | Higher | Lower |
| Sensitivity | Standard | Enhanced |
Hyphenated Techniques for Comprehensive Analysis (Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)
Hyphenated techniques, which couple a separation technique with a detection technique, provide a wealth of information for the analysis of this compound. etamu.eduresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. etamu.eduwikipedia.orgamazonaws.com As the separated isomers of this compound elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each isomer, allowing for its positive identification. nist.gov This technique is considered a "gold standard" for the identification of unknown substances in a sample. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , are powerful tools for analyzing compounds that are not amenable to GC due to low volatility or thermal instability. nih.govnih.gov In LC-MS, the eluent from the HPLC or UHPLC system is introduced into the mass spectrometer. researchgate.netresearchgate.net LC-MS/MS takes this a step further by selecting a specific ion from the initial mass analysis and subjecting it to further fragmentation, which provides even greater specificity and structural information. nih.gov This is particularly useful for distinguishing between isomers that may have very similar retention times and mass spectra. nih.gov
Spectroscopic Techniques for In-Depth Structural and Dynamic Probes
Spectroscopic methods are essential for the unambiguous structural elucidation of this compound, providing detailed information about its atomic connectivity, stereochemistry, and conformational dynamics.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed three-dimensional structure of molecules in solution. libretexts.org For a molecule like this compound with multiple chiral centers, multi-dimensional NMR experiments are crucial for assigning the relative stereochemistry of the methyl groups and the amine group on the cyclohexane (B81311) ring.
One-dimensional (1D) NMR provides initial information about the chemical environment of the protons and carbons in the molecule. However, due to the complexity of the spectra, especially for a mixture of isomers, 1D NMR alone is often insufficient for complete structural assignment.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in piecing together the molecular structure. longdom.orgwikipedia.org
COSY experiments reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the proton network within the cyclohexane ring. longdom.org
HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon skeleton. wikipedia.orgencyclopedia.pub
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is critical for determining the stereochemistry and preferred conformation of the cyclohexane ring (e.g., chair conformation with axial or equatorial substituents). wikipedia.org
Advanced multi-dimensional techniques, such as 3D NMR, can provide even greater resolution and more detailed structural insights for complex molecules. nationalmaglab.org
High-Resolution Mass Spectrometry for Molecular Identification and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. measurlabs.comalevelchemistry.co.ukinnovareacademics.in This capability is invaluable for confirming the identity of this compound and for distinguishing it from other compounds with the same nominal mass. alevelchemistry.co.uk
HRMS is also a powerful tool for monitoring the progress of chemical reactions involving this compound. lcms.cz By analyzing samples at different time points, researchers can identify intermediates, byproducts, and the final product, providing crucial insights into the reaction mechanism. When coupled with chromatographic techniques (GC-HRMS or LC-HRMS), it allows for the precise mass determination of each separated component in a mixture. chemrxiv.orgspectroscopyonline.com
Table 2: Key Spectroscopic Techniques for this compound Analysis
| Technique | Information Provided | Application in this compound Research |
|---|---|---|
| Multi-Dimensional NMR | Atomic connectivity, stereochemistry, conformation | Elucidation of the 3D structure of different isomers, determination of relative stereochemistry of substituents. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular mass, elemental composition | Unambiguous identification of the compound, confirmation of molecular formula, monitoring reaction progress. |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group and Intermolecular Interaction Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive method for the characterization of this compound. These methodologies provide detailed information regarding the molecule's functional groups and the nature of its intermolecular interactions by probing the vibrational modes of its chemical bonds. upi.edumst.edu
Functional Group Identification
The FTIR and Raman spectra of this compound are distinguished by characteristic absorption bands that correspond to specific vibrational motions of its constituent functional groups. The primary amine (-NH₂), the cyclohexane ring, and the methyl (-CH₃) groups each exhibit unique spectral fingerprints. upi.edu
N-H Vibrations: The primary amine group is identifiable by its N-H stretching vibrations, which typically appear as a doublet in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. mdpi.com A scissoring (bending) vibration for the -NH₂ group is expected in the 1650-1590 cm⁻¹ range. upi.edu
C-H Vibrations: The aliphatic C-H stretching vibrations from the cyclohexane ring and the three methyl groups are prominent in the 2960-2850 cm⁻¹ region. Bending vibrations for the methyl and methylene (B1212753) groups are found around 1450 cm⁻¹ and 1375 cm⁻¹. oceanoptics.com
C-N Vibrations: The stretching of the C-N bond typically gives rise to an absorption band in the 1250-1020 cm⁻¹ region. mdpi.com
The region below 1500 cm⁻¹ is known as the "fingerprint region," where complex vibrations, characteristic of the entire molecular structure, occur. This region is highly specific to the molecule and can be used for unambiguous identification by comparing it to a reference spectrum. oceanoptics.com
Interactive Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Type |
| Asymmetric & Symmetric Stretch | Primary Amine (N-H) | 3400 - 3300 | FTIR / Raman |
| Scissoring (Bending) | Primary Amine (N-H) | 1650 - 1590 | FTIR |
| Stretch | Alkane (C-H) | 2960 - 2850 | FTIR / Raman |
| Bending | Methylene/Methyl (CH₂/CH₃) | 1470 - 1375 | FTIR |
| Stretch | Amine (C-N) | 1250 - 1020 | FTIR |
Intermolecular Interaction Studies
Vibrational spectroscopy is particularly adept at studying intermolecular forces, such as hydrogen bonding, which significantly influence the physical and chemical properties of amine compounds. In liquid or solid-phase this compound, the primary amine groups can act as hydrogen bond donors, interacting with nitrogen atoms on adjacent molecules (N-H···N).
The formation of these hydrogen bonds induces noticeable changes in the vibrational spectrum. researchgate.net The most significant effect is observed in the N-H stretching band, which broadens and shifts to a lower frequency (a "red-shift"). mst.edunih.gov This occurs because the hydrogen bond weakens the N-H bond, lowering the energy required to excite its stretching vibration. Conversely, the N-H in-plane and out-of-plane bending modes often shift to higher frequencies upon hydrogen bonding. nih.gov By analyzing the position and shape of these bands under different conditions (e.g., concentration, temperature), quantitative information about the extent and strength of hydrogen bonding can be derived. rsc.org
Raman spectroscopy provides complementary data. While N-H and O-H stretching modes are strong in FTIR, Raman spectroscopy can be more effective for analyzing symmetric bonds with changing polarizability, offering a more complete picture of the molecular structure and interactions. americanpharmaceuticalreview.com
Real-Time Reaction Monitoring and Automated Analysis
Real-time monitoring of chemical reactions involving this compound, particularly in its role as a curing agent for epoxy resins, is critical for understanding reaction kinetics and ensuring optimal material properties. mdpi.com In-situ analytical techniques, especially FTIR and Raman spectroscopy, are widely employed for this purpose as they allow for continuous data acquisition without disturbing the reaction system. core.ac.uknih.gov
The curing of an epoxy resin with a cycloaliphatic amine like this compound involves the ring-opening reaction of the epoxide group by the primary amine, which subsequently forms secondary and then tertiary amines, creating a cross-linked polymer network. mdpi.comresearchgate.net This process can be monitored by tracking the disappearance of reactant-specific spectral bands and the appearance of product-specific bands over time.
Key spectral changes monitored during the curing process include:
Decrease in Epoxide Band: The consumption of the epoxy groups is followed by monitoring the decrease in the intensity of a characteristic epoxide ring vibration, typically found around 915 cm⁻¹ in FTIR spectra. researchgate.netresearchgate.net In Raman spectroscopy, the epoxide ring breathing mode near 1254 cm⁻¹ is often used. oceanoptics.com
Changes in Amine/Hydroxyl Bands: The consumption of the primary amine (-NH₂) is tracked by the decrease in its characteristic stretching and bending vibrations. Simultaneously, the formation of hydroxyl (-OH) groups as a result of the ring-opening reaction leads to the appearance of a broad absorption band in the 3400 cm⁻¹ region. researchgate.net
Automated analysis systems integrate a spectrometer with a reaction vessel, allowing spectra to be recorded at regular intervals. Software can then automatically calculate the concentration of key species by measuring the peak intensities or areas and plot the data as a function of time. This provides real-time kinetic profiles, showing the reaction rate and the degree of cure without the need for manual sampling and offline analysis. nih.govmedium.com
Integration of Analytical Techniques for Kinetic Studies
For a comprehensive understanding of complex reaction kinetics, such as the polymerization and cross-linking reactions involving this compound, a single analytical technique is often insufficient. A more robust approach involves the integration of multiple analytical methodologies to obtain complementary data. ijrpr.comcnrs.fr
Spectroscopy and Thermal Analysis (FTIR/DSC)
A powerful combination for studying curing reactions is the integration of FTIR spectroscopy with Differential Scanning Calorimetry (DSC). researchgate.net
FTIR Spectroscopy provides information on the chemical conversion, tracking the concentration of specific functional groups (e.g., epoxy, primary amine) over time to determine the reaction rate from a molecular perspective. researchgate.net
By correlating the degree of cure calculated from the heat of reaction (DSC) with the conversion of functional groups (FTIR), a detailed and validated kinetic model can be developed. researchgate.net This model can describe the reaction behavior and predict the time to achieve a desired level of cure at different temperatures.
Spectroscopy and Chromatography (HPLC/LC-MS)
Interactive Table: Complementary Information from Integrated Analytical Techniques for Kinetic Studies
| Integrated Techniques | Information from Technique 1 | Information from Technique 2 | Combined Kinetic Insight |
| FTIR / DSC | Real-time chemical conversion of functional groups. | Overall heat of reaction and reaction exotherm. | Comprehensive kinetic model with activation energy and correlation between chemical and thermal cure. researchgate.net |
| Raman / HPLC | Real-time overall reaction rate by monitoring key bands. | Separation and quantification of reactants, intermediates, and products at specific time points. | Detailed reaction mechanism and validation of kinetic models with precise species concentration. cnrs.frnih.gov |
Emerging Research Directions and Future Perspectives for 2,4,6 Trimethylcyclohexanamine
Development of Sustainable and Green Synthetic Pathways
The chemical industry's shift towards green chemistry principles is a primary driver for innovation in synthetic methodologies. mlsu.ac.inacs.org The future synthesis of 2,4,6-trimethylcyclohexanamine will likely move away from traditional methods that may involve harsh reagents and generate significant waste. mlsu.ac.in Research is increasingly focused on developing sustainable and eco-friendly pathways.
Key areas of development include:
Catalytic Hydrogenation: While catalytic hydrogenation is a known method for producing amines, future research will focus on using non-precious metal catalysts and milder reaction conditions to improve the process's green credentials. google.comsavemyexams.com The development of highly selective and reusable catalysts is a major goal. savemyexams.com
Biocatalysis: The use of enzymes, such as amine dehydrogenases (AmDHs), offers a highly selective and environmentally benign route to chiral amines. anr.fr Future research could explore the discovery and engineering of AmDHs capable of converting a corresponding ketone precursor to this compound with high stereoselectivity. anr.fr This approach aligns with the principles of green chemistry by operating under mild conditions and reducing hazardous waste. acs.org
Renewable Feedstocks: A long-term goal is to produce this compound from renewable biomass sources. This could involve the conversion of bio-derived platform molecules through a series of catalytic steps. rsc.orgrsc.org
Interactive Data Table: Comparison of Synthetic Pathways
| Synthetic Pathway | Advantages | Disadvantages | Emerging Research Focus |
| Traditional Chemical Synthesis | Established methods, high throughput | Often requires harsh conditions, may use toxic reagents, lower atom economy | Development of milder reaction conditions and less hazardous reagents. |
| Catalytic Hydrogenation | High yields, scalable | Often relies on precious metal catalysts, may require high pressure and temperature | Use of earth-abundant metal catalysts, improved catalyst longevity and recyclability. google.comsavemyexams.com |
| Biocatalysis (e.g., Amine Dehydrogenases) | High selectivity (enantioselectivity), mild reaction conditions, environmentally friendly | Enzyme discovery and optimization can be time-consuming, substrate scope may be limited | Discovery of novel enzymes, protein engineering to broaden substrate compatibility and enhance stability. anr.fr |
| Renewable Feedstock-Based Synthesis | Sustainable, reduces reliance on fossil fuels | Complex multi-step processes, currently less economically competitive | Identification of efficient conversion pathways from biomass to key intermediates. rsc.orgrsc.org |
Elucidation of Complex Structure-Function Relationships at the Molecular Level
The specific arrangement of the three methyl groups and the amine group on the cyclohexane (B81311) ring of this compound gives rise to various stereoisomers. Understanding how these subtle structural differences influence the molecule's physical, chemical, and biological properties is a critical area of future research. bdjn.orgmdpi.com
Key research directions include:
Stereoisomer Separation and Characterization: Developing efficient methods to isolate and purify individual stereoisomers of this compound is fundamental. Advanced analytical techniques, such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, will be crucial for characterizing the absolute and relative stereochemistry of each isomer.
Conformational Analysis: The cyclohexane ring can adopt different chair and boat conformations. Research will focus on how the trimethyl substitution pattern influences the conformational equilibrium and how this, in turn, affects the molecule's reactivity and interactions with other molecules.
Probing Intermolecular Interactions: Understanding how the amine and methyl groups participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces, is essential for predicting its behavior in different environments. uclouvain.be This knowledge is vital for its potential applications in areas like drug design and materials science. mdpi.comfrontiersin.org
Interactive Data Table: Isomers and Their Potential Properties
| Isomer (Hypothetical) | Key Structural Feature | Potential Impact on Function |
| cis,cis,cis-Isomer | All methyl groups on the same face of the ring | May exhibit unique packing in solid-state, potentially leading to different melting points and solubility. |
| cis,trans,cis-Isomer | One methyl group on the opposite face | Could lead to different binding affinities with biological targets due to altered shape. |
| Axial vs. Equatorial Amine Group | Position of the amine group relative to the ring | Significantly impacts steric hindrance and basicity, affecting reactivity and interaction profiles. |
Exploration in Advanced Catalysis and Supramolecular Chemistry
The unique three-dimensional structure of this compound makes it an interesting candidate for applications in advanced catalysis and supramolecular chemistry. bbau.ac.inhku.hk
Future research in this area may involve:
Ligand Development: The amine group can coordinate to metal centers, making this compound a potential ligand for transition metal catalysts. savemyexams.com The bulky trimethyl-substituted cyclohexane backbone could create a specific steric environment around the metal center, influencing the selectivity of catalytic reactions. wikipedia.org
Organocatalysis: Chiral derivatives of this compound could be explored as organocatalysts for asymmetric synthesis, a rapidly growing field in green chemistry.
Predictive Modeling and Data-Driven Discovery in Cyclohexanamine Chemistry
Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical research. mdpi.com For this compound, these methods can accelerate the discovery and optimization of its properties and applications.
Key areas of focus include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the geometries, energies, and spectroscopic properties of the different stereoisomers of this compound. nih.gov This can aid in the interpretation of experimental data and provide insights into reaction mechanisms.
Molecular Dynamics Simulations: These simulations can model the behavior of this compound in different solvents or its interaction with larger molecules, such as proteins or polymers, providing a dynamic view of structure-function relationships.
Machine Learning and AI: By training machine learning models on existing data for related amine compounds, it may be possible to predict the properties and reactivity of this compound. acs.orgopenreview.net This data-driven approach can help to prioritize experimental efforts and guide the design of new derivatives with desired functionalities. mdpi.com Statistical modeling has already been successfully applied to predict reaction outcomes in the synthesis of cyclohexylamine (B46788). researchgate.net
Interactive Data Table: Computational Approaches in Cyclohexanamine Research
| Computational Method | Application for this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of stable conformers, prediction of NMR and IR spectra, modeling reaction pathways. nih.gov | A deeper understanding of the intrinsic properties of the molecule and its isomers. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule in solution, studying its interaction with biological macromolecules. | Insights into its solvation properties and potential as a bioactive molecule. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict biological activity or physical properties based on molecular structure. | Rapid screening of virtual derivatives to identify promising candidates for synthesis. |
| Machine Learning (ML) for Reaction Prediction | Predicting optimal reaction conditions for the synthesis of this compound and its derivatives. acs.orgopenreview.net | More efficient and targeted experimental work, accelerating the discovery of new synthetic routes. |
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling 2,4,6-Trimethylcyclohexanamine in laboratory settings?
- Answer : Proper personal protective equipment (PPE) is critical, including nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation exposure, as the compound may cause respiratory irritation (category 3 acute toxicity via inhalation) . Storage should be in airtight containers under refrigeration (2–8°C) in a dry, ventilated area to prevent degradation or static discharge . Always follow GHS hazard statements (e.g., H312, H315, H319) for spill management and disposal .
Q. How can researchers assess the purity of this compound?
- Answer : Analytical methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are recommended. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify methyl group positions on the cyclohexane ring. Cross-reference with NIST or PubChem spectral libraries for validation .
Q. What are the primary hazards associated with this compound?
- Answer : Acute toxicity via oral (category 4), dermal (category 4), and inhalation (category 2) routes, alongside skin/eye irritation (category 2). Specific organ toxicity (respiratory system) is also noted. Emergency measures include immediate rinsing of affected areas and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and selectivity?
- Answer : Consider catalytic reductive amination of 2,4,6-trimethylcyclohexanone using palladium or rhodium catalysts under hydrogen pressure. Alternatively, explore Buchwald-Hartwig amination for regioselective N-alkylation. Optimize solvent systems (e.g., THF or DMF) and reaction temperatures (80–120°C) to minimize side products. Validate purity at each step via TLC or GC-MS .
Q. What methodologies resolve contradictions in stability data under varying experimental conditions?
- Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Use HPLC-MS to identify degradation products. For conflicting kinetic data, apply Arrhenius equation modeling to extrapolate shelf-life under standard conditions. Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic changes .
Q. How can researchers address discrepancies in toxicological profiles across in vitro and in vivo studies?
- Answer : Perform species-specific metabolic profiling using liver microsomes to compare metabolic pathways. Use toxicogenomics (e.g., RNA-seq) to identify biomarkers of toxicity. Validate findings with multi-omics integration (proteomics, metabolomics) to reconcile in vitro mechanistic data with in vivo outcomes .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For structural insights, use X-ray crystallography or cryo-EM if the target is a protein. Computational methods like molecular docking (AutoDock Vina) can predict binding modes, validated by mutagenesis studies .
Methodological Considerations
- Synthesis : Prioritize regioselective reactions (e.g., using tert-butyl groups as protecting agents) to avoid positional isomerism .
- Analytical Validation : Use GCxGC-MS for trace impurity detection in complex matrices, as demonstrated for aromatic amines .
- Data Integration : Apply mixed-methods frameworks (qualitative + quantitative) to address conflicting results, ensuring triangulation via multiple analytical platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
